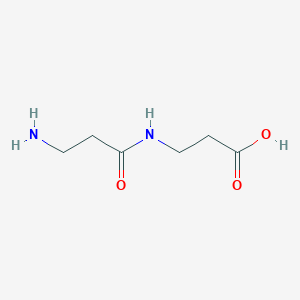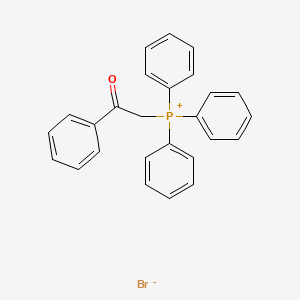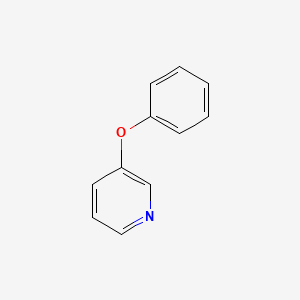
2-苯基蒽醌
描述
2-Phenylanthraquinone (PAQN) is a synthetic organic compound containing a phenyl group attached to an anthraquinone core. It has a molecular weight of 284.31 .
Synthesis Analysis
The synthesis of anthraquinone-based compounds like 2-Phenylanthraquinone has been a subject of research in recent years . In one method, 1,4-dibutyl anthraquinones were synthesized from 1,1′-(1,2-phenylene)bis(hept-2-yn-1-one) and ethyne derivatives in the presence of organophosphorus compounds under refluxing toluene .Molecular Structure Analysis
The molecular formula of 2-Phenylanthraquinone is C20H12O2 . The InChI code is 1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H .Chemical Reactions Analysis
2-Phenylanthraquinone undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .Physical And Chemical Properties Analysis
2-Phenylanthraquinone is a solid at 20°C . It has a molecular weight of 284.31 and a density of 1.267g/cm^3 .科学研究应用
苯基蒽醌衍生物及其药用潜力
2-苯基蒽醌及其衍生物已被研究用于药用应用。从植物如Bulbine frutescens中发现新型苯基蒽醌已经打开了探索其抗寄生虫活性的大门。例如,研究发现苯基蒽醌表现出中等至良好的抗疟原虫和抗锥虫活性,突显了它们在治疗疟疾和睡眠病的潜力(Abegaz et al., 2002)。此外,这些化合物的结构阐明,特别是它们的轴手性,对于理解其药理活性和潜在合成途径至关重要(Bringmann et al., 2008)。
抗疟活性和潜在抗疟药物
knipholone和相关天然苯基蒽醌对各种疟原虫菌株的抗疟活性一直是一个重要关注点。这些化合物表现出相当的活性且细胞毒性较小,表明它们有潜力成为一类新的抗疟药(Bringmann et al., 1999)。
苯基蒽醌糖苷及其治疗应用
从植物如Bulbinella floribunda中分离出新的苯基蒽醌糖苷扩展了对其治疗潜力的理解。其中一些化合物已经表现出肿瘤特异性细胞毒性,为新型癌症治疗提供了见解(Kuroda et al., 2003)。
生物合成和化学性质
苯基蒽醌的生物合成涉及从乙酸单元中独特的特征,也是一个重要的研究领域。了解它们的生物合成途径可以推动合成化学和药理学的进步(Bringmann & Irmer, 2008)。对苯基蒽醌衍生物在各种溶剂中的光氧化还原反应的研究也为光化学领域提供了宝贵的知识(Song et al., 2017)。
作用机制
Target of Action
2-Phenylanthraquinone, like other anthraquinones, primarily targets cellular proteins . These proteins play a crucial role in various biological processes, including cell growth, differentiation, and death .
Mode of Action
The interaction of 2-Phenylanthraquinone with its targets leads to a variety of changes. For instance, it undergoes a photoredox reaction via a two-step pathway . This reaction involves an initial protonation on the carbonyl oxygen, followed by a deprotonation of the side methylene C-H bond .
Biochemical Pathways
The photoredox reaction of 2-Phenylanthraquinone affects several biochemical pathways. The reaction can be rationalized by excited states that have substantial charge transfer character, in which the electron density of the benzene ring with the reactive CH2 OH moiety is transferred to the central AQ ring . This process leads to various downstream effects, including the production of reactive oxygen species and changes in cellular redox status .
Pharmacokinetics
Like other anthraquinones, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of 2-Phenylanthraquinone’s action are diverse. For instance, it can lead to efficient intersystem crossing to populate a reactive triplet state that may then undergo a variety of reactions . These reactions can cause changes in cellular redox status, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylanthraquinone. For example, the efficiency of its photoredox reaction can be affected by the pH of the solution . Additionally, gene-environment interactions can also play a role in determining the compound’s effects .
未来方向
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . The developments in PEG-based delivery of anthraquinones and the toxicity aspects of anthraquinone derivatives are also being discussed .
生化分析
Biochemical Properties
2-Phenylanthraquinone plays a significant role in biochemical reactions, particularly in photoredox reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cytochrome P450, which is involved in the oxidation of organic substances. The compound undergoes photoredox reactions, where it participates in electron transfer processes, leading to the formation of reactive intermediates
Cellular Effects
2-Phenylanthraquinone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been studied for its potential anticancer properties. It interacts with key cellular proteins such as kinases, topoisomerases, and matrix metalloproteinases, which are involved in cell proliferation and apoptosis . By modulating these proteins, 2-Phenylanthraquinone can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-Phenylanthraquinone involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription . Additionally, 2-Phenylanthraquinone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylanthraquinone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Phenylanthraquinone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Phenylanthraquinone vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anticancer activity and modulation of cellular processes. At high doses, 2-Phenylanthraquinone can induce toxic or adverse effects . These effects include hepatotoxicity, nephrotoxicity, and oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
2-Phenylanthraquinone is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The compound interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases, which facilitate its metabolism and excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-Phenylanthraquinone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Phenylanthraquinone can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2-Phenylanthraquinone exhibits specific subcellular localization patterns. It can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. Understanding the subcellular localization of 2-Phenylanthraquinone is crucial for elucidating its biochemical functions and potential therapeutic applications.
属性
IUPAC Name |
2-phenylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCFGZBDDCNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310683 | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6485-97-8 | |
| Record name | 9, 2-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PHENYLANTHRAQUINONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



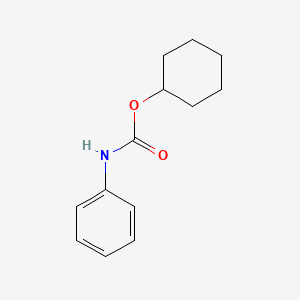


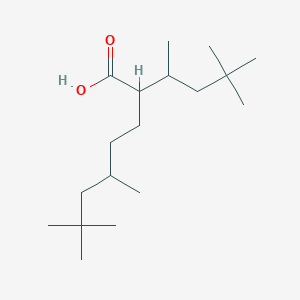
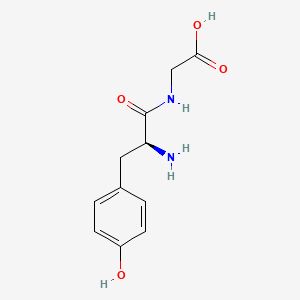
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)
